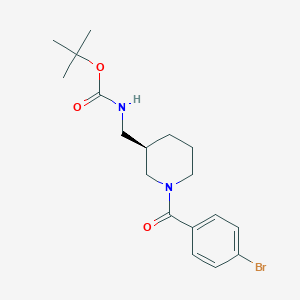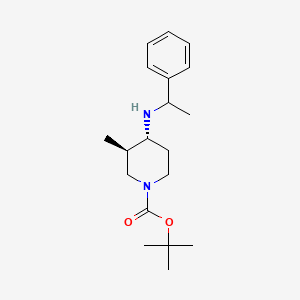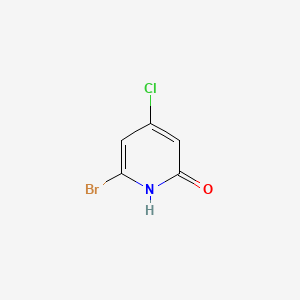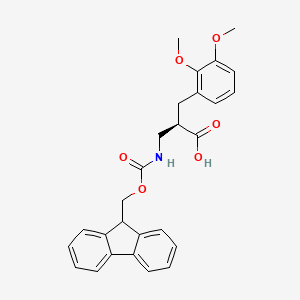
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,3-dimethoxybenzyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,3-dimethoxybenzyl)propanoic acid is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,3-dimethoxybenzyl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Protection of the Amino Group: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as triethylamine.
Formation of the Propanoic Acid Moiety: The protected amino compound is then reacted with a suitable reagent to introduce the propanoic acid moiety. This step may involve the use of reagents such as diethyl malonate or other suitable carboxylation agents.
Introduction of the Dimethoxybenzyl Group: The final step involves the introduction of the 2,3-dimethoxybenzyl group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate compound with 2,3-dimethoxybenzyl bromide in the presence of a base.
Industrial Production Methods
Industrial production methods for ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,3-dimethoxybenzyl)propanoic acid would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,3-dimethoxybenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,3-dimethoxybenzyl)propanoic acid has several scientific research applications, including:
Peptide Synthesis: The Fmoc group is widely used in solid-phase peptide synthesis to protect amino groups during the assembly of peptide chains.
Medicinal Chemistry: The compound can be used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies involving protein-ligand interactions, enzyme kinetics, and other biochemical assays.
Material Science: The compound’s unique structure makes it a potential candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,3-dimethoxybenzyl)propanoic acid depends on its specific application. In peptide synthesis, the Fmoc group protects the amino group from unwanted reactions, allowing for the selective formation of peptide bonds. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions.
類似化合物との比較
Similar Compounds
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,4-dimethoxybenzyl)propanoic acid: Similar structure with a different substitution pattern on the benzyl group.
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,4-dimethoxybenzyl)propanoic acid: Another isomer with different positions of the methoxy groups on the benzyl ring.
Uniqueness
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,3-dimethoxybenzyl)propanoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the Fmoc group also makes it particularly useful in peptide synthesis, providing a reliable method for protecting amino groups during chemical reactions.
特性
分子式 |
C27H27NO6 |
|---|---|
分子量 |
461.5 g/mol |
IUPAC名 |
(2R)-2-[(2,3-dimethoxyphenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C27H27NO6/c1-32-24-13-7-8-17(25(24)33-2)14-18(26(29)30)15-28-27(31)34-16-23-21-11-5-3-9-19(21)20-10-4-6-12-22(20)23/h3-13,18,23H,14-16H2,1-2H3,(H,28,31)(H,29,30)/t18-/m1/s1 |
InChIキー |
OGFVXSYHGKAQMH-GOSISDBHSA-N |
異性体SMILES |
COC1=CC=CC(=C1OC)C[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
正規SMILES |
COC1=CC=CC(=C1OC)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![13-oxo-N-[13-oxo-10,16-bis(3-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(3-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15220393.png)

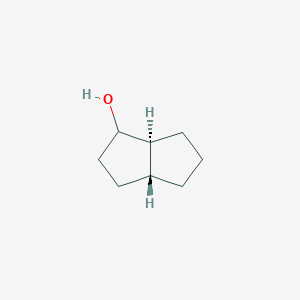
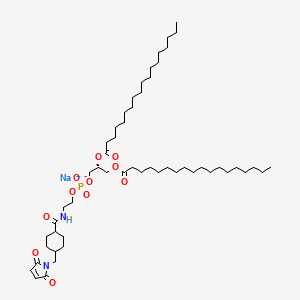
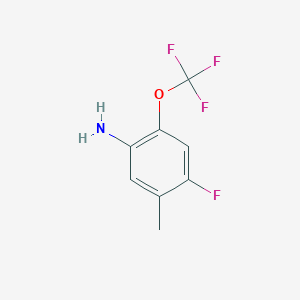
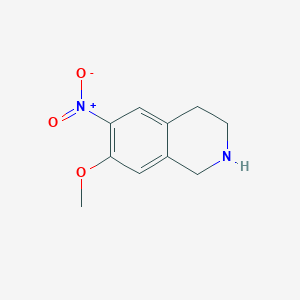
![Rel-(7S,7aS,8aR)-7-amino-5-methyl-7,7a,8,8a-tetrahydrocyclopropa[d]pyrazino[2,3-b]azepin-6(5H)-one](/img/structure/B15220422.png)

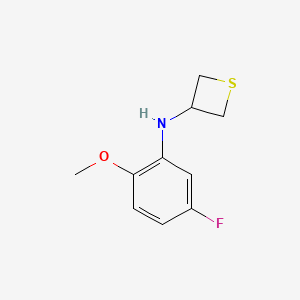
![(2S,3R,4R,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile](/img/structure/B15220457.png)
